molecular formula C11H14N2O B2788021 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one CAS No. 144583-94-8

8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Cat. No.: B2788021
CAS No.: 144583-94-8
M. Wt: 190.246
InChI Key: CZZLXRRTQNBYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is an organic compound with the molecular formula C11H14N2O. It is a heterocyclic compound containing a benzazepine ring system, which is a seven-membered ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Reduction: The compound can be synthesized through reduction reactions, as mentioned in the preparation methods.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) and absolute ethanol.

    Reduction: Ammonium formate and palladium on carbon (Pd/C) in methanol under microwave irradiation.

Major Products Formed

Scientific Research Applications

8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is not well-documented. compounds with similar structures often interact with biological targets such as enzymes and receptors, modulating their activity. The benzazepine ring system can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins and alter their function .

Comparison with Similar Compounds

Similar Compounds

    Evacetrapib: A cholesteryl ester transfer protein (CETP) inhibitor used in the treatment of cardiovascular diseases.

    Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.

    Tolvaptan: A vasopressin receptor antagonist used to treat hyponatremia.

Uniqueness

8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is unique due to its specific substitution pattern on the benzazepine ring, which can confer distinct biological activities and chemical reactivity compared to other benzazepine derivatives .

Properties

IUPAC Name

8-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-10-7-9(12)6-5-8(10)3-2-4-11(13)14/h5-7H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZLXRRTQNBYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

696 mg of ammonium formate and 581 mg of Pd/C (10%) are added to a solution of 405 mg of 1-methyl-8-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in 39 ml of methanol. The reaction medium is microwave-heated at 80° C. for 5 minutes. The mixture is filtered on Clarcel, and the Clarcel is rinsed with methanol. The filtrate is concentrated under reduced pressure, so as to give 422 mg of 8-amino-1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in the form of a colourless gum.
Quantity
696 mg
Type
reactant
Reaction Step One
Name
1-methyl-8-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Name
Quantity
581 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

8-(2,5-Dimethyl-pyrrol-1-yl)-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (175 mgs, 0.065 mmol) was treated with hydroxylamine hydrochloride (20 eq), triethylamine (10 eq) in ethanol/water (4:1, 6 mL) and heated to 80° C. overnight. The mixture was concentrated, partitioned between EtOAc and water, dried (MgSO4) filtered and concentrated. The mixture was stirred 2 h with excess 1N HCl, neutralized to pH 7 with 1 NaOH, partitioned between EtOAc and water, dried (MgSO4) filtered and concentrated to give 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (110 mgs, 58%). 6.95 (d, J=7.8 Hz, 1H), 6.50-6.47 (m, 2H), 3.67 (br s, 2H), 3.30 (s, 3H), 2.61-2.57 (m, 2H), 2.32-2.28 (m, 2H), 2.11-2.08 (m, 2H).
Name
8-(2,5-Dimethyl-pyrrol-1-yl)-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
6 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.